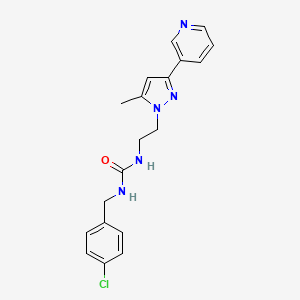

1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

The compound 1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a 4-chlorobenzyl group and a pyrazole-pyridine hybrid substituent. The urea scaffold is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-14-11-18(16-3-2-8-21-13-16)24-25(14)10-9-22-19(26)23-12-15-4-6-17(20)7-5-15/h2-8,11,13H,9-10,12H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSFCJFUAYPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl isocyanate with an appropriate amine derivative. The following general synthetic route can be outlined:

- Formation of Pyrazole Derivative : The initial step involves synthesizing the pyrazole moiety, which can be achieved through the condensation of 5-methyl-3-pyridin-3-yl hydrazine with suitable carbonyl compounds.

- Urea Formation : The urea linkage is formed by reacting the resulting pyrazole with 4-chlorobenzyl isocyanate.

- Purification : The final product is purified using recrystallization or chromatography methods.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as a selective inhibitor of JNK3 (c-Jun N-terminal kinase 3), an enzyme implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Chlorobenzyl Group : The presence of the 4-chlorobenzyl group enhances lipophilicity, which may improve cellular uptake.

- Pyrazole Ring : The methyl substitution on the pyrazole ring is crucial for maintaining biological activity, as modifications can lead to significant changes in potency .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- In Vivo Studies : A study demonstrated that derivatives of this class could significantly reduce tumor size in murine models when administered at specific dosages .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Data Summary

The following table summarizes key findings related to the biological activity and potency of this compound and its analogs:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The presence of thiophene (e.g., in CAS 2034273-54-4) introduces sulfur-based heterocyclic diversity, which may enhance lipophilicity or modulate electronic properties compared to pyridine/pyrazole systems .

- Difluoromethyl groups (as in ) are often used to improve metabolic stability and binding affinity in drug discovery .

Biological Activity Trends :

Crystallographic Data:

- While X-ray data for the target compound are unavailable, analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () demonstrate the importance of pyrazole-acyloxy groups in stabilizing crystal packing, which may influence solubility .

Q & A

What are the common synthetic routes for synthesizing 1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea?

Basic Methodological Answer:

The synthesis typically involves two key steps:

Pyrazole Core Formation : A nucleophilic substitution or cyclocondensation reaction to construct the pyrazole ring. For example, 5-methyl-3-(pyridin-3-yl)-1H-pyrazole can be synthesized via a base-catalyzed reaction (e.g., K₂CO₃) between hydrazine derivatives and diketones or α,β-unsaturated carbonyl compounds .

Urea Linkage : The urea moiety is introduced via condensation of an amine (e.g., 1-(4-chlorobenzyl)amine) with an isocyanate or via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between an amine and a carbonylimidazole intermediate. Evidence from analogous urea syntheses highlights the use of solvents like DMF or THF under reflux .

How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Advanced Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in pyrazole formation, while THF improves urea coupling efficiency due to its moderate polarity .

- Catalyst Use : K₂CO₃ or Cs₂CO₃ as bases in pyrazole synthesis can accelerate cyclization .

- Temperature Control : Pyrazole cyclization often requires 80–100°C, while urea coupling proceeds optimally at 50–60°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity intermediates .

What spectroscopic and crystallographic methods confirm the compound’s structure?

Basic Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the 4-chlorobenzyl, pyrazole, and urea groups. For example, the urea NH protons appear as broad singlets near δ 6.5–7.0 ppm .

- IR Spectroscopy : Urea C=O stretching vibrations (~1640–1680 cm⁻¹) and pyrazole C=N bands (~1520 cm⁻¹) are diagnostic .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the spatial arrangement of the pyridinyl-pyrazole and urea moieties .

What challenges arise in resolving structural ambiguities via X-ray crystallography?

Advanced Methodological Answer:

- Crystal Quality : Poor crystal growth due to molecular flexibility (e.g., the ethyl linker between pyrazole and urea) may require vapor diffusion with solvents like chloroform/methanol .

- Disorder in Aromatic Rings : Partial occupancy of pyridinyl or chlorobenzyl groups can be addressed using restraints in refinement software (e.g., SHELXL) .

- Hydrogen Bonding : Urea NH groups often form intermolecular H-bonds, complicating unit cell packing analysis. Hirshfeld surface analysis helps visualize these interactions .

How is purity assessed during synthesis and characterization?

Basic Methodological Answer:

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. Retention times are compared against standards .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization at 254 nm track reaction progress .

- Melting Point : Sharp melting points (e.g., 180–185°C) indicate high crystallinity and purity .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Methodological Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions (e.g., kinase inhibition assays) .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to poor bioavailability .

Which structural modifications significantly impact biological activity?

Basic Methodological Answer:

- Pyrazole Substitutents : Electron-withdrawing groups (e.g., Cl, CF₃) on the pyrazole enhance target binding affinity .

- Urea Linker : Replacing the urea with thiourea reduces stability but may improve solubility .

- Chlorobenzyl Group : Para-substitution on the benzyl ring optimizes steric and electronic interactions with hydrophobic enzyme pockets .

How can analogues be designed for improved pharmacokinetic properties?

Advanced Methodological Answer:

- Boronate Derivatives : Introducing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (as in ) enhances blood-brain barrier penetration .

- Prodrug Strategies : Esterification of polar groups (e.g., carboxylates) improves oral bioavailability .

- Computational Docking : Molecular dynamics simulations predict binding modes to guide substituent modifications .

What are the recommended storage conditions for this compound?

Basic Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Moisture Control : Use desiccants (silica gel) to avoid urea hydrolysis .

- Light Protection : Amber vials minimize photolytic decomposition of the chlorobenzyl group .

How are stress degradation studies conducted to evaluate stability?

Advanced Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), acidic/basic conditions (0.1M HCl/NaOH), and UV light (254 nm) for 48 hours .

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed urea to amines) via high-resolution mass spectrometry .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf life under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.